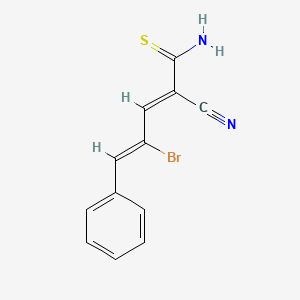
(2E,4Z)-4-bromo-2-cyano-5-phenylpenta-2,4-dienethioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E,4Z)-4-bromo-2-cyano-5-phenylpenta-2,4-dienethioamide is an organic compound characterized by its unique structure, which includes a bromine atom, a cyano group, and a phenyl group attached to a conjugated diene system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E,4Z)-4-bromo-2-cyano-5-phenylpenta-2,4-dienethioamide typically involves multi-step organic reactions. One common method includes the use of palladium-catalyzed cross-coupling reactions, such as the Negishi coupling, which allows for the formation of the conjugated diene system with high stereoselectivity . The reaction conditions often involve the use of bases like cesium fluoride or tetrabutylammonium fluoride to promote the coupling process.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for better control over reaction parameters, and employing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(2E,4Z)-4-bromo-2-cyano-5-phenylpenta-2,4-dienethioamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The cyano group can be reduced to an amine, or the compound can be oxidized to introduce additional functional groups.
Cycloaddition Reactions: The conjugated diene system can participate in Diels-Alder reactions to form cyclic compounds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for cross-coupling, reducing agents like lithium aluminum hydride for cyano group reduction, and dienophiles for Diels-Alder reactions. Reaction conditions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted dienethioamides, while Diels-Alder reactions can produce cyclic adducts with diverse functional groups.
Scientific Research Applications
(2E,4Z)-4-bromo-2-cyano-5-phenylpenta-2,4-dienethioamide has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Material Science: Its unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Medicinal Chemistry:
Mechanism of Action
The mechanism of action of (2E,4Z)-4-bromo-2-cyano-5-phenylpenta-2,4-dienethioamide involves its interaction with molecular targets through its functional groups. The cyano group can participate in hydrogen bonding or act as an electron-withdrawing group, influencing the reactivity of the compound. The conjugated diene system can undergo cycloaddition reactions, forming new bonds and altering the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
(2E,4Z)-5,7-diphenylhepta-2,4-dien-6-ynoic acid: Another compound with a conjugated diene system, used in the synthesis of molecular semiconductors.
(2E,4Z)-deca-2,4-dienoate: Known for its applications in organic synthesis and material science.
Uniqueness
(2E,4Z)-4-bromo-2-cyano-5-phenylpenta-2,4-dienethioamide is unique due to the presence of the bromine and cyano groups, which provide distinct reactivity patterns and potential for diverse chemical transformations. Its conjugated diene system also allows for participation in a variety of cycloaddition reactions, making it a versatile compound in organic synthesis.
Properties
IUPAC Name |
(2E,4Z)-4-bromo-2-cyano-5-phenylpenta-2,4-dienethioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrN2S/c13-11(7-10(8-14)12(15)16)6-9-4-2-1-3-5-9/h1-7H,(H2,15,16)/b10-7+,11-6- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVWCVMUWJFDFBC-SJUGDSPGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=C(C=C(C#N)C(=S)N)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C(/C=C(\C#N)/C(=S)N)\Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


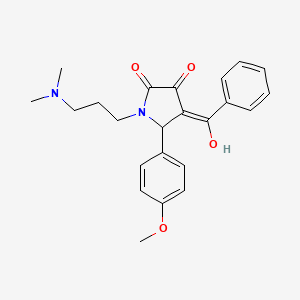
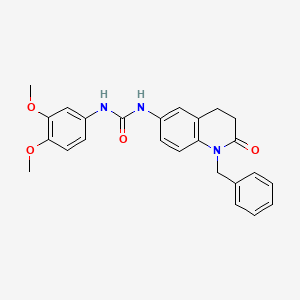
![1,3,5-trimethyl-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}-1H-pyrazole-4-sulfonamide](/img/structure/B2692453.png)
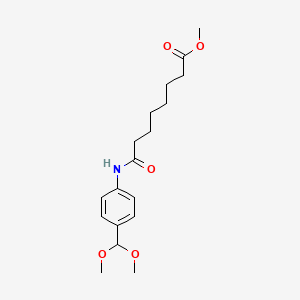
![2-[[3-(5-Methyl-2-furanyl)-1-oxopropyl]amino]benzene-1,4-dicarboxylic acid dimethyl ester](/img/structure/B2692455.png)

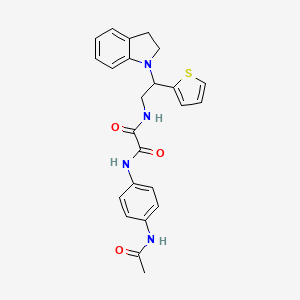
![2-(3-(4-benzylpiperazin-1-yl)-3-oxopropyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2692459.png)
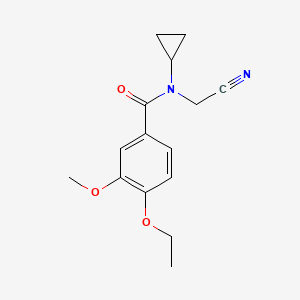
![N-[2-[(1-Cyanocyclobutyl)-methylamino]-2-oxoethyl]-2-methylbenzamide](/img/structure/B2692464.png)
![(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)(3-(pyridin-2-yloxy)phenyl)methanone](/img/structure/B2692467.png)

